molecular formula C5H11Br B596870 1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane CAS No. 156673-70-0

1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane

Cat. No.: B596870
CAS No.: 156673-70-0
M. Wt: 160.102
InChI Key: YZWKKMVJZFACSU-YNSOAAEFSA-N
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Description

“1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane” is a halogenated hydrocarbon, specifically a brominated alkane. Alkanes are organic compounds that consist only of hydrogen and carbon atoms arranged in a tree structure in which all the carbon-carbon bonds are single .


Synthesis Analysis

The synthesis of a brominated alkane like this would likely involve the reaction of an alkane with bromine. This could be achieved through a radical substitution reaction, where the bromine atom replaces a hydrogen atom in the alkane .


Molecular Structure Analysis

The molecule would have a linear structure with the bromine atom attached to one end of the carbon chain. The “nonadeuterio” part of the name suggests that nine of the hydrogen atoms in the compound have been replaced with deuterium, an isotope of hydrogen .


Chemical Reactions Analysis

As a brominated alkane, this compound would be expected to undergo reactions typical of halogenated hydrocarbons. This could include substitution reactions, elimination reactions, and reactions with metals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. As a halogenated hydrocarbon, it would likely be relatively nonpolar and have a higher boiling point than the corresponding alkane .

Scientific Research Applications

Vibrational Spectroscopy and Isomerism

1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane and similar compounds have been studied for their vibrational spectra and rotational isomerism. Research conducted on similar bromopentanes has focused on the Raman and infrared spectra in various states such as gaseous, liquid, glassy, and crystalline. These studies help in understanding the isomers present in different states of aggregation, which is crucial for applications in spectroscopy and molecular structure analysis (Matsuura et al., 1979).

Mechanism of Electrophilic Addition

The compound has been referenced in studies exploring the mechanisms of electrophilic addition to olefins. For instance, the addition of deuterium bromide to indene, which is a process similar to the bromination of pentanes, suggests a mechanism involving intermediate carbonium ion pairs. This understanding is essential in organic synthesis and chemical reaction mechanisms (Dewar & Fahey, 1963).

Synthesis and Catalysis

Research has been conducted on the synthesis of bromopentane using solid Mo-Ni catalysts. This method determines the suitable preparation conditions for bromopentane synthesis, which is relevant for industrial-scale production and catalysis research (Ying, 2002).

Electrochemical Reduction Studies

The electrochemical reduction of bromopentanes, including 1-bromo-5-chloropentane, has been studied at carbon electrodes. These studies are significant for understanding the electrochemical properties of bromopentanes and their potential applications in electrochemistry and energy storage (Pritts & Peters, 1994).

Isomer Separation and Adsorption

Recent advancements include the development of solid supramolecular adsorption materials capable of separating bromoalkane isomers with high selectivity. This research has implications for chemical separation techniques and industrial applications (Wu et al., 2022).

Mechanism of Action

Target of Action

1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 is a chemical reagent used in a multitude of organic syntheses . It is primarily used in iron-catalyzed alkylations of aromatic Grignard reagents via cross-coupling . Therefore, its primary targets are aromatic Grignard reagents.

Mode of Action

The compound interacts with its targets through a phase transfer catalysed alkylation reaction . This reaction involves the transfer of a bromine atom from the 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 molecule to the Grignard reagent, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The alkylation reaction mediated by 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 affects the biochemical pathway of organic synthesis, particularly in the formation of complex organic molecules . The downstream effects include the synthesis of α, γ-diketo acids, which are reversible inhibitors of Hepatitis C virus NS5b RNA polymerase .

Result of Action

The primary result of the action of 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 is the formation of new organic compounds through alkylation reactions . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds .

Action Environment

The action, efficacy, and stability of 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 can be influenced by various environmental factors. These include the presence of a suitable catalyst (such as tetrabutyl ammonium bromide ), the pH of the reaction environment, and the temperature and pressure conditions. Optimal conditions can enhance the efficiency of the alkylation reaction and the yield of the desired product .

Safety and Hazards

Halogenated hydrocarbons can be hazardous. They are often volatile and can be harmful or fatal if inhaled in high concentrations . They can also cause skin and eye irritation .

Future Directions

The study of halogenated hydrocarbons is an active area of research, particularly in the context of their use in pharmaceuticals and their impact on the environment . Future research might explore new methods of synthesizing these compounds or new applications for them.

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKKMVJZFACSU-LOFGRQECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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